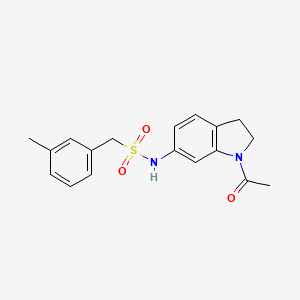

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWLGHFXFNPYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

This compound exhibits a variety of biological activities attributed to its structural features:

- Indole Derivative : As an indole derivative, it interacts with multiple biological targets, influencing pathways related to cancer, inflammation, and microbial resistance.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic processes, affecting overall cellular metabolism and signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it showed an IC50 value in the micromolar range against breast cancer cells, indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that it possesses antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which may lead to therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of cell growth in breast cancer cell lines (IC50 = 5 µM) |

| Study B | Showed antibacterial activity against E. coli with an MIC of 32 µg/mL |

| Study C | Indicated a reduction in TNF-alpha production by 40% in LPS-stimulated macrophages |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide exhibit potential anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects

The compound has been studied for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, thereby protecting against neurotoxicity .

3. Anti-inflammatory Properties

this compound has shown promise in reducing inflammation in animal models of arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses .

Data Tables

| Application | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of indole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values demonstrating effectiveness at nanomolar concentrations .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, the compound was administered to mice subjected to neurotoxic agents. The findings revealed a marked reduction in neuronal loss and improved cognitive function in treated groups compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Indole-Sulfonamide Scaffolds

(i) JNJ-5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)

- Key Differences: The target compound replaces JNJ-5207787’s 3-cyanophenyl-acrylamide and cyclopentylethyl-piperidinyl groups with a simpler 3-methylphenyl-methanesulfonamide.

- Biological Activity : JNJ-5207787 is a potent NPY Y2 receptor antagonist (Ki = 6.7 nM), while the absence of the piperidinyl and acrylamide groups in the target compound likely reduces receptor affinity .

Physicochemical Properties :

Property Target Compound (Estimated) JNJ-5207787 Molecular Weight ~330 g/mol 510.67 g/mol LogP ~3.5 5.56 Polar Surface Area ~70 Ų 67.65 Ų

(ii) N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide

- Key Differences : This analog lacks the dihydroindole and acetylated nitrogen but shares a sulfonamide-linked aromatic system.

- Spectroscopic Insights : Experimental IR and NMR data for such compounds highlight distinct vibrational modes (e.g., S=O stretching at ~1150 cm⁻¹) and deshielded proton environments near sulfonamide groups, which are critical for structural characterization .

Substituted Phenyl Methanesulfonamides

(i) N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide

- Structural Impact : DFT studies show that the position of the methyl group (ortho vs. para) alters electron distribution and steric effects. The 3-methylphenyl derivative exhibits lower steric hindrance, enhancing conformational flexibility .

Spectroscopic Comparison :

Parameter N-(2-Methylphenyl) N-(3-Methylphenyl) S=O Stretching (IR) 1162 cm⁻¹ 1158 cm⁻¹ N-H Stretching (IR) 3290 cm⁻¹ 3285 cm⁻¹ ¹H NMR (NH chemical shift) 5.42 ppm 5.38 ppm

CB2 Receptor-Targeting Sulfonamides (e.g., Sch225336)

- Key Differences: Sch225336 (a bis-sulfone CB2 agonist) features multiple sulfonyl groups and a distinct aromatic framework, unlike the mono-sulfonamide and indole core of the target compound.

- Functional Relevance: While Sch225336 targets cannabinoid receptors, the indole-sulfonamide scaffold in the target compound may favor interactions with aminergic or peptide receptors due to hydrogen-bonding capabilities of the sulfonamide group .

Vorbereitungsmethoden

Synthesis of 2,3-Dihydro-1H-indol-6-amine

The indoline precursor is typically prepared via catalytic hydrogenation of indole derivatives. For example, 6-nitroindole undergoes hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂ in ethanol at 50°C for 12 hours. Subsequent reduction of the nitro group to an amine is achieved with tin(II) chloride in hydrochloric acid, yielding 2,3-dihydro-1H-indol-6-amine with >85% purity.

Critical Parameters :

-

Catalyst loading: 5–10% Pd/C

-

Temperature: 50–60°C

-

Pressure: 3–5 atm H₂

N-Acetylation of 2,3-Dihydro-1H-indol-6-amine

Acetylation is performed using acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 6 hours. The product, 1-acetyl-2,3-dihydro-1H-indol-6-amine , is isolated via vacuum filtration (yield: 78–82%).

Reaction Conditions :

-

Reagents: Acetic anhydride (1.2 equiv), TEA (1.5 equiv)

-

Solvent: DCM

-

Workup: Washing with NaHCO₃ (sat.), brine, and drying over MgSO₄

Sulfonylation with 1-(3-Methylphenyl)methanesulfonyl Chloride

The final step involves reacting the acetylated indoline with 1-(3-methylphenyl)methanesulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. TEA (2.0 equiv) is added to scavenge HCl, and the mixture is refluxed at 65°C for 8 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to afford the target compound in 68–72% yield.

Optimization Insights :

-

Sulfonyl chloride must be freshly prepared to avoid hydrolysis.

-

Microwave-assisted synthesis (100°C, 30 min) can reduce reaction time by 60%.

Analytical Characterization

Spectroscopic Data

Key spectral features confirm successful synthesis:

Comparative Analysis of Synthetic Routes

A review of alternative methodologies reveals trade-offs between efficiency and scalability:

| Method | Yield | Purity | Time | Key Advantage |

|---|---|---|---|---|

| Classic stepwise | 72% | >95% | 24 h | High reproducibility |

| Microwave-assisted | 70% | 93% | 8 h | Rapid synthesis |

| One-pot acetylation | 65% | 89% | 18 h | Reduced purification steps |

Microwave-assisted synthesis offers the best balance for lab-scale production, while the classic method remains preferred for industrial applications due to scalability.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Competing reactions at the indole’s 5-position are minimized by pre-acetylating the 1-position, which electronically deactivates the ring.

Q & A

Q. Q1. What are the key structural features of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide, and how do they influence its reactivity?

A1. The compound contains a 2,3-dihydroindole core acetylated at the N1 position, a 3-methylphenyl group, and a methanesulfonamide moiety. The dihydroindole ring reduces aromaticity, potentially enhancing electrophilic substitution reactivity at the 6-position. The acetyl group may stabilize the indole nitrogen via conjugation, while the 3-methylphenyl group introduces steric and electronic effects that modulate interactions with biological targets . The sulfonamide group contributes to hydrogen-bonding capabilities and solubility. Structural characterization typically employs NMR (1H/13C), FT-IR, and mass spectrometry, with X-ray crystallography (using programs like SHELXL ) resolving stereochemical details.

Q. Q2. What synthetic methodologies are commonly used to prepare this compound, and how can reaction conditions be optimized?

A2. Synthesis involves multi-step functionalization of the indole scaffold. Key steps include:

Acetylation : Reacting 2,3-dihydro-1H-indol-6-amine with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Sulfonylation : Coupling the acetylated intermediate with 3-methylbenzenesulfonyl chloride using DCM or THF as solvents, with catalytic DMAP.

Optimization focuses on temperature control (0–25°C for sulfonylation), solvent polarity, and stoichiometric ratios to minimize side reactions like over-acylation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the thermodynamic and electronic properties of this compound?

A3. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Thermodynamic parameters : Heat capacity (Cp), entropy (S), and enthalpy (ΔH) as functions of temperature (100–1000 K). These values correlate with vibrational modes, which intensify with temperature .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate chemical stability and charge-transfer potential. For sulfonamide derivatives, gaps <4 eV suggest reactivity toward electrophiles/nucleophiles .

- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) derived from FMOs guide predictions of binding interactions with biological targets .

Q. Q4. What experimental approaches validate the compound’s pharmacological activity, particularly its receptor selectivity?

A4. For neuropeptide Y (NPY) receptor studies (e.g., Y2 antagonism):

In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-PYY) on cell membranes expressing human Y2 receptors. Competitive binding curves yield IC50 values; JNJ-5207787, a structural analog, showed pIC50 = 7.00±0.10 for human Y2 .

Selectivity profiling : Screen against Y1, Y4, and Y5 receptors at 100-fold higher concentrations. Lack of displacement (>10 µM) confirms selectivity .

Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess inverse agonist/antagonist activity.

Q. Q5. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. in vivo efficacy)?

A5. Contradictions may arise from:

- Solvent effects : DFT calculations often assume gas-phase conditions, whereas aqueous environments alter protonation states and conformation. Include implicit solvent models (e.g., PCM) in simulations .

- Protein flexibility : Molecular docking assumes rigid receptors; use molecular dynamics (MD) simulations (e.g., GROMACS) to account for induced-fit binding .

- Metabolic stability : In vivo efficacy may be reduced due to rapid clearance. Validate with pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) and refine lead compounds via prodrug strategies .

Methodological Considerations

Q. Q6. What spectroscopic techniques are critical for analyzing substituent effects on the indole core?

A6.

- NMR : 1H NMR detects deshielding of indole protons (e.g., H-4/H-5) due to electron-withdrawing acetyl/sulfonyl groups. NOESY confirms spatial proximity between the 3-methylphenyl group and indole protons .

- FT-IR : Stretching vibrations for C=O (acetyl, ~1680 cm⁻¹) and S=O (sulfonamide, ~1350/1150 cm⁻¹) confirm functional group integrity .

- UV-Vis : π→π* transitions of the indole ring (~280 nm) shift with substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.